Enhanced Lipophilicity Over Hydroxyl Analog 2-(2-Hydroxyethyl)phenol for Improved Organic Phase Partitioning
2-(2-Bromoethyl)phenol exhibits significantly higher lipophilicity compared to its direct hydroxyl analog, 2-(2-hydroxyethyl)phenol, as measured by the calculated LogP value. The brominated compound has an XLogP3 of 2.7 [1], whereas the hydroxyl analog has a reported LogP of 1.09 (KOWWIN v1.67 estimate) . This difference of approximately 1.6 LogP units corresponds to a roughly 40-fold increase in octanol-water partition coefficient, directly impacting extraction efficiency and passive membrane permeability in biological systems.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 [1] |
| Comparator Or Baseline | 2-(2-Hydroxyethyl)phenol (CAS 7768-28-7) estimated LogP = 1.09 (KOWWIN v1.67) |
| Quantified Difference | ΔLogP ≈ 1.61; ~40× higher partition coefficient for target |
| Conditions | Computational predictions using XLogP3 and KOWWIN v1.67 models |
Why This Matters
Higher LogP enables more efficient extraction in organic solvents and may enhance passive cellular uptake in medicinal chemistry applications, guiding selection for lipophilic target design.
- [1] PubChem. (2025). 2-(2-Bromoethyl)phenol. Computed Properties (XLogP3). View Source
